molecular formula C17H16ClN3OS2 B2771785 5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034633-80-0

5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2771785
CAS RN: 2034633-80-0
M. Wt: 377.91
InChI Key: XVBCJWRCWYQUOX-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H16ClN3OS2 and its molecular weight is 377.91. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Structural Analysis

  • Synthesis Techniques : Research into related thiophene and pyrazole derivatives highlights advanced synthetic techniques, including Suzuki cross-coupling reactions and 1,3-dipolar cycloaddition methodologies. These processes are pivotal in creating compounds with potential biological activities, showcasing the compound's relevance in medicinal chemistry and heterocyclic synthesis (Gulraiz Ahmad et al., 2021).

  • Crystal and Molecular Structure : Studies on similar compounds demonstrate the importance of crystallographic analysis in understanding the molecular interactions and structural features of thiophene-based compounds. For instance, the synthesis and crystal structure determination of pyrazole-thiophene derivatives reveal insights into hydrogen bond interactions and molecular stability (M. Prabhuswamy et al., 2016).

Pharmacological Applications

  • Antimicrobial and Antitubercular Activity : Compounds structurally related to the query have been evaluated for their antimicrobial and antitubercular activities. Research shows that thiophene derivatives exhibit promising activity against various bacterial strains, including Mycobacterium tuberculosis, suggesting potential applications in developing new antibiotics (Sandeep Kumar Marvadi et al., 2020).

  • Antidepressant Potential : The antidepressant activity of thiophene-pyrazole carboxamide derivatives has been assessed through behavioral models, indicating some compounds' significant efficacy in reducing symptoms of depression. This highlights the compound's potential role in designing new therapeutic agents for mental health conditions (B. Mathew et al., 2014).

Computational and Theoretical Studies

  • Nonlinear Optical Properties : Theoretical studies and density functional theory (DFT) calculations on related compounds assess their electronic structure, reactivity parameters, and nonlinear optical (NLO) properties. Such research is crucial for understanding the electronic behavior and potential applications of thiophene derivatives in materials science and optoelectronics (Iram Kanwal et al., 2022).

properties

IUPAC Name

5-chloro-N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS2/c18-16-4-3-15(24-16)17(22)19-6-7-21-14(11-1-2-11)9-13(20-21)12-5-8-23-10-12/h3-5,8-11H,1-2,6-7H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBCJWRCWYQUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=C(S3)Cl)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

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